molecular formula C10H12BrN3O B6192189 2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one CAS No. 2648941-71-1

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one

Cat. No. B6192189
CAS RN: 2648941-71-1
M. Wt: 270.1
InChI Key:
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Description

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one is a synthetic organic compound commonly used in scientific research. It is a heterocyclic compound containing an aromatic ring with a bromine atom and a five-membered ring containing a nitrogen atom. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and other areas of scientific research.

Mechanism of Action

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one is believed to act as an inhibitor of enzymes and other biological targets. This is due to its ability to form strong hydrogen bonds with the active site of the enzyme, which prevents the enzyme from performing its normal function. This inhibition can lead to the inhibition of various biochemical pathways, which can lead to the inhibition of various physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the inhibition of enzymes and other biological targets, as well as its potential anti-inflammatory, antiparasitic, and anti-cancer effects. It has also been studied for its potential effects on the regulation of gene expression, as well as its potential effects on the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one has several advantages and limitations in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful starting material for the synthesis of various heterocyclic compounds. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The future directions for 2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one include further research into its potential applications in medicinal chemistry, biochemistry, and other areas of scientific research. Additionally, further research into its potential effects on the inhibition of enzymes and other biological targets, as well as its potential anti-inflammatory, antiparasitic, and anti-cancer effects, is warranted. Additionally, further research into its potential effects on the regulation of gene expression, as well as its potential effects on the regulation of cell proliferation and differentiation, could lead to the development of new therapeutic agents. Finally, further research into its potential applications in the field of nanotechnology could lead to the development of new materials and devices.

Synthesis Methods

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one can be synthesized through a variety of methods. One method involves the reaction of 3-bromophenol with dimethylformamide in the presence of sodium hydride, followed by the addition of sodium azide. The reaction is then heated to reflux for six hours, after which the product is isolated by column chromatography. Another method involves the reaction of 3-bromophenol with dimethylformamide in the presence of potassium carbonate, followed by the addition of sodium azide. The reaction is then heated to reflux for four hours, after which the product is isolated by column chromatography.

Scientific Research Applications

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one has been studied for its potential applications in medicinal chemistry, biochemistry, and other areas of scientific research. It has been used as a substrate for the synthesis of various biologically active compounds such as inhibitors of enzymes, antiparasitic agents, and anti-inflammatory agents. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, which have been studied for their potential applications as drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-bromophenylacetic acid", "thionyl chloride", "5,5-dimethyl-1,2,4-triazolidine-3-thione", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "The first step involves the conversion of 3-bromophenylacetic acid to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 5,5-dimethyl-1,2,4-triazolidine-3-thione in the presence of sodium hydroxide to form the corresponding amide.", "The amide is then cyclized using acetic anhydride and sodium bicarbonate to form the desired product, 2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one.", "The final product can be purified using recrystallization from ethanol." ] }

CAS RN

2648941-71-1

Molecular Formula

C10H12BrN3O

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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